2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride
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Overview
Description
2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 It is a white solid that is soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride typically involves the reaction of 3,6-dichloropyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichloropyridin-4-yl)propan-2-amine
- 2-(pyridin-2-yl)propan-2-amine hydrochloride
- 2-(pyridin-3-yl)propan-2-amine
Uniqueness
2-(3,6-Dichloropyridin-2-yl)propan-2-amine hydrochloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This positioning can result in different pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H11Cl3N2 |
---|---|
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2-(3,6-dichloropyridin-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c1-8(2,11)7-5(9)3-4-6(10)12-7;/h3-4H,11H2,1-2H3;1H |
InChI Key |
VTCBOPRDHMKDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=N1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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